molecular formula C18H17N3O3 B5986647 1-mesityl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-mesityl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5986647
M. Wt: 323.3 g/mol
InChI Key: JZXQSOXRUMDEBY-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-mesityl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its unique properties and potential applications in various fields of research.

Scientific Research Applications

1-mesityl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-mesityl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its ability to scavenge free radicals and reduce oxidative stress. This compound has been found to inhibit the activity of various enzymes that are involved in the production of reactive oxygen species (ROS), thereby reducing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
1-mesityl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the modulation of immune system function, and the enhancement of antioxidant defense mechanisms. This compound has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-mesityl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various diseases and physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-mesityl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of new synthetic methods for this compound that could improve its solubility and other properties. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis method of 1-mesityl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of mesityl oxide and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is isolated through crystallization.

properties

IUPAC Name

6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-10-7-11(2)15(12(3)8-10)21-17(23)14(16(22)20-18(21)24)9-13-5-4-6-19-13/h4-9,23H,1-3H3,(H,20,22,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXQSOXRUMDEBY-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C(=C(C(=O)NC2=O)/C=C/3\C=CC=N3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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